molecular formula C14H8ClF5N4O B14929070 2-{5-[chloro(difluoro)methyl]-3-methyl-1H-pyrazol-1-yl}-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

2-{5-[chloro(difluoro)methyl]-3-methyl-1H-pyrazol-1-yl}-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B14929070
M. Wt: 378.68 g/mol
InChI Key: PHTDQGDHGBNMPW-UHFFFAOYSA-N
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Description

2-{5-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1H-PYRAZOL-1-YL}-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that features a pyrazole ring, a furan ring, and a pyrimidine ring. This compound is notable for its unique structural properties, which include multiple halogen atoms and a trifluoromethyl group. These features make it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1H-PYRAZOL-1-YL}-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to introduce the halogen and trifluoromethyl groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-{5-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1H-PYRAZOL-1-YL}-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups .

Scientific Research Applications

2-{5-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1H-PYRAZOL-1-YL}-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{5-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1H-PYRAZOL-1-YL}-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of halogen and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyrimidine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 4-Chloro-2-methylpyrimidine

Uniqueness

Compared to similar compounds, 2-{5-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1H-PYRAZOL-1-YL}-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to its combination of a pyrazole ring, a furan ring, and a pyrimidine ring, along with multiple halogen atoms and a trifluoromethyl group. These structural features contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C14H8ClF5N4O

Molecular Weight

378.68 g/mol

IUPAC Name

2-[5-[chloro(difluoro)methyl]-3-methylpyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C14H8ClF5N4O/c1-7-5-11(13(15,16)17)24(23-7)12-21-8(9-3-2-4-25-9)6-10(22-12)14(18,19)20/h2-6H,1H3

InChI Key

PHTDQGDHGBNMPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)Cl)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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